molecular formula C23H20ClN3O3S B4227669 4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide

Cat. No.: B4227669
M. Wt: 453.9 g/mol
InChI Key: CNUYDJWLDVCCKK-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a chloro group, a cyanomethyl group, and a sulfonyl group

Properties

IUPAC Name

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-15-11-16(2)13-20(12-15)27-31(29,30)22-14-18(5-8-21(22)24)23(28)26-19-6-3-17(4-7-19)9-10-25/h3-8,11-14,27H,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUYDJWLDVCCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4-(cyanomethyl)aniline to form an intermediate, which is then reacted with 3,5-dimethylbenzenesulfonyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
  • 3,5-dimethyl-N-[4-(cyanomethyl)phenyl]benzamide

Uniqueness

4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that require precise molecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide
Reactant of Route 2
4-chloro-N-[4-(cyanomethyl)phenyl]-3-[(3,5-dimethylphenyl)sulfamoyl]benzamide

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